1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl, hydroxyphenyl, and methoxy groups attached to a pyridazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto an aromatic ring.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through electrophilic aromatic substitution reactions, often using phenol derivatives as starting materials.
Methoxylation: The methoxy group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate as methylating agents.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substitutions, leading to variations in chemical properties and biological activities.
1-(4-chlorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide: The substitution of a chlorine atom for the fluorine atom can result in different reactivity and biological effects.
This compound: Variations in the position of the functional groups on the aromatic rings can lead to differences in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c1-26-15-10-16(24)22(13-6-2-11(19)3-7-13)21-17(15)18(25)20-12-4-8-14(23)9-5-12/h2-10,23H,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBBMHWSJXSDFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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